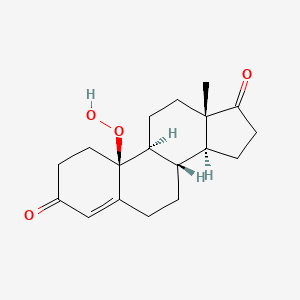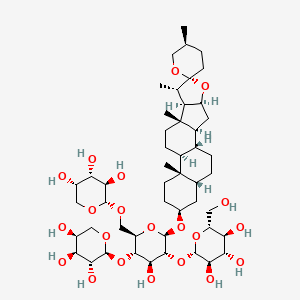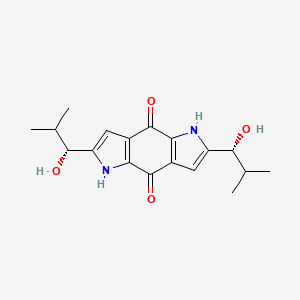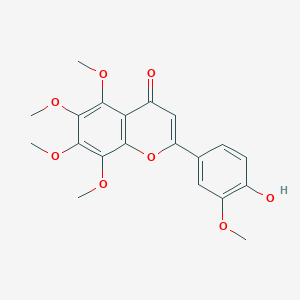
Cyprenorphine
Übersicht
Beschreibung
Cyprenorphine, also known as N-cyclopropylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine, is a semi-synthetic opioid drug. It is structurally related to buprenorphine and diprenorphine. This compound is a powerful antagonist of opioid receptors and has mixed agonist-antagonist effects . It is known for its potent specific antagonist properties, blocking the binding of morphine and etorphine to opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyprenorphine involves several steps, starting from thebaine, an opiate alkaloid. Thebaine undergoes a series of chemical reactions, including hydrogenation, cyclization, and functional group modifications, to produce this compound. The key steps include:
Hydrogenation: Thebaine is hydrogenated to produce dihydrothebaine.
Cyclization: Dihydrothebaine undergoes cyclization to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyprenorphin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Cyprenorphin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Cyprenorphin verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Cyprenorphin-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen und Carbonsäuren führen, während Reduktion zu Alkoholen und Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Cyprenorphin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Cyprenorphin wird als Referenzverbindung in der Untersuchung von Opioid-Rezeptor-Interaktionen und Struktur-Wirkungs-Beziehungen verwendet.
Biologie: Es wird verwendet, um die biologischen Auswirkungen von Opioid-Rezeptor-Antagonisten und deren potenzielle therapeutische Anwendungen zu untersuchen.
Medizin: Cyprenorphin wird für seine potenzielle Verwendung bei der Umkehrung der Auswirkungen von Opioid-Überdosierungen und bei der Behandlung von Opioid-Sucht untersucht.
Industrie: Es wird bei der Entwicklung neuer Opioid-Rezeptor-Antagonisten und bei der Formulierung pharmazeutischer Produkte verwendet.
5. Wirkmechanismus
Cyprenorphin übt seine Wirkungen aus, indem es an Opioid-Rezeptoren im Gehirn und im Nervensystem bindet. Es wirkt als gemischter Agonist-Antagonist, d.h. es kann sowohl Opioid-Rezeptoren aktivieren als auch blockieren. Diese doppelte Wirkung führt zur Modulation der Schmerzempfindung und zur Umkehrung von Opioid-induzierten Wirkungen. Cyprenorphin zielt speziell auf die Mu-, Delta- und Kappa-Opioid-Rezeptoren ab und blockiert die Bindung anderer Opioide wie Morphin und Etorphin .
Ähnliche Verbindungen:
Buprenorphin: Wie Cyprenorphin ist Buprenorphin ein gemischter Agonist-Antagonist an Opioid-Rezeptoren. Buprenorphin wird hauptsächlich als Schmerzmittel und bei der Behandlung von Opioid-Sucht eingesetzt.
Diprenorphin: Diprenorphin ist eine weitere verwandte Verbindung, die als Gegenmittel zur Umkehrung der Wirkungen anderer Opioide eingesetzt wird. Es hat einen ähnlichen Wirkmechanismus, ist aber weniger potent als Cyprenorphin.
Einzigartigkeit von Cyprenorphin: Cyprenorphin ist aufgrund seiner starken spezifischen Antagonist-Eigenschaften und seiner Fähigkeit, ausgeprägte dysphorische und halluzinogene Wirkungen zu erzeugen, einzigartig, was seine potenzielle Verwendung als Schmerzmittel einschränkt . Seine gemischten Agonist-Antagonist-Effekte an Opioid-Rezeptoren machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen.
Wirkmechanismus
Cyprenorphine exerts its effects by binding to opioid receptors in the brain and nervous system. It acts as a mixed agonist-antagonist, meaning it can both activate and block opioid receptors. This dual action results in the modulation of pain perception and the reversal of opioid-induced effects. This compound specifically targets the mu, delta, and kappa opioid receptors, blocking the binding of other opioids such as morphine and etorphine .
Vergleich Mit ähnlichen Verbindungen
Buprenorphine: Like cyprenorphine, buprenorphine is a mixed agonist-antagonist at opioid receptors. buprenorphine is primarily used as an analgesic and in the treatment of opioid addiction.
Diprenorphine: Diprenorphine is another related compound used as an antidote to reverse the effects of other opioids. It has a similar mechanism of action but is less potent than this compound.
Uniqueness of this compound: this compound is unique due to its potent specific antagonist properties and its ability to produce pronounced dysphoric and hallucinogenic effects, which limit its potential use as an analgesic . Its mixed agonist-antagonist effects at opioid receptors make it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKIOMHXEUHYSI-KNLIIKEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905125 | |
| Record name | Cyprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-22-8 | |
| Record name | Cyprenorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4406-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprenorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPRENORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P6HEG5ZHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



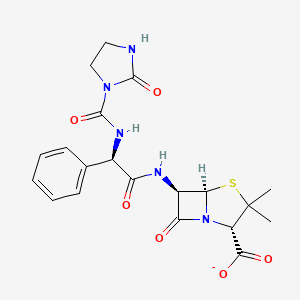
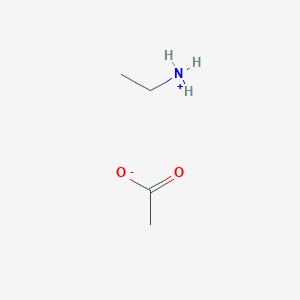
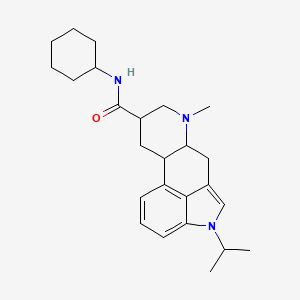


![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)
